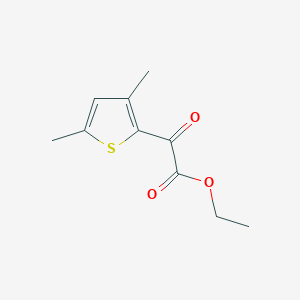

![molecular formula C18H18N2O3S B2458659 3-oxo-N-(tiofen-2-ilmetil)-3H-espiro[isobenzofurano-1,3'-piperidina]-1'-carboxamida CAS No. 1705743-56-1](/img/structure/B2458659.png)

3-oxo-N-(tiofen-2-ilmetil)-3H-espiro[isobenzofurano-1,3'-piperidina]-1'-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Chemical Reactions Analysis

Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, in 48 h .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its specific structure. For a similar compound, N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)-2-(4-tolyloxy)acetamide, it is a white to off-white solid and slightly soluble at pH 2.8 .

Aplicaciones Científicas De Investigación

- El compuesto juega un papel crucial en la producción de (S)-duloxetina, un fármaco antidepresivo de gran éxito. Las células completas de Rhodotorula glutinis pueden reducir la N-metil-3-oxo-3-(tiofen-2-il)propanamida a (S)-N-metil-3-hidroxi-3-(2-tienil)propionamida, un intermedio en la síntesis de duloxetina. Este proceso de biorreducción demuestra una excelente enantioselectividad (>99,5% de exceso enantiomérico) y altas tasas de conversión .

- Los derivados del tiofeno, incluidos los relacionados con nuestro compuesto, tienen importancia terapéutica. Por ejemplo, el 2-butiltiofeno se utiliza en la síntesis de agentes anticancerígenos, mientras que el 2-octiltiofeno contribuye al desarrollo de agentes antiateroescleróticos .

- Las características estructurales del compuesto lo hacen interesante para estudios fotoquímicos. Se han sintetizado colorantes relacionados con el tioíndigo, y se ha investigado su isomerización fotoquímica .

- El centro quiral del compuesto presenta oportunidades para la reducción asimétrica. Si bien los químicos sintéticos han desarrollado varios sistemas catalíticos, lograr un mayor exceso enantiomérico sigue siendo un desafío .

Síntesis de fármacos antidepresivos

Agentes anticancerígenos y agentes antiateroescleróticos

Isomerización fotoquímica y síntesis de colorantes

Química sintética y reducción asimétrica

Mecanismo De Acción

Target of Action

The compound, also known as 3-oxo-N-[(thiophen-2-yl)methyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide, is primarily used in the production of (S)-duloxetine , a blockbuster antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , which are the primary targets of this compound.

Mode of Action

The compound undergoes a bioreduction process, catalyzed by whole cells of Rhodotorula glutinis . This process reduces N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine .

Biochemical Pathways

The bioreduction of the compound is part of the biosynthetic pathway for the production of (S)-duloxetine . This pathway involves the reduction of the ketone group to a hydroxyl group, resulting in the formation of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .

Pharmacokinetics

The bioreduction process is known to be highly enantioselective . The reaction has an excellent enantiomeric excess (>99.5% ee) with a >95% conversion . This suggests that the compound is efficiently converted into its active form in the presence of Rhodotorula glutinis cells .

Result of Action

The result of the compound’s action is the production of (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine . This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine .

Action Environment

The bioreduction of the compound is carried out at 30°C . The system is sufficiently robust and can tolerate the substrate at 30 g/l (164 mM) with excellent enantioselectivity . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and substrate concentration .

Safety and Hazards

Direcciones Futuras

Thiophene-based analogs continue to be a focus of research due to their potential biological activity and their role in the development of new compounds . Future research may focus on developing more efficient synthesis methods and exploring the biological activity of new thiophene-based compounds .

Análisis Bioquímico

Biochemical Properties

Thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiophene derivative.

Cellular Effects

Thiophene derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiophene derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

3-oxo-N-(thiophen-2-ylmethyl)spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-16-14-6-1-2-7-15(14)18(23-16)8-4-9-20(12-18)17(22)19-11-13-5-3-10-24-13/h1-3,5-7,10H,4,8-9,11-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMQRXWAXFHAKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)NCC3=CC=CS3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458576.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2458577.png)

![Tert-butyl (2S,3aS,6aS)-2-(bromomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2458578.png)

![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea](/img/structure/B2458579.png)

![6,8-difluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2458584.png)

![1-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(2-hydroxyethylamino)ethanone](/img/structure/B2458586.png)

![5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2458588.png)

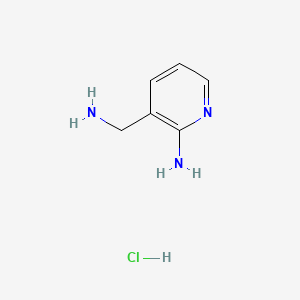

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2458589.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2458591.png)

![tert-butyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate](/img/structure/B2458592.png)

![4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2458598.png)

![(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2458599.png)